Hebeclinolide
Description
Hebeclinolide is a labdane-type diterpene first isolated from Hebeclinium macrophyllum (Asteraceae family) . Diterpenes are a subclass of terpenoids, characterized by a 20-carbon skeleton derived from four isoprene units. Labdane diterpenes, in particular, possess a bicyclic structure with a decalin core, which is often functionalized with oxygen-containing groups such as hydroxyl, carbonyl, or lactone moieties . This compound is notable for its occurrence in medicinal plants like Ageratina dendroides and Eupatorium species, which are traditionally used for their purported immunostimulatory and anti-inflammatory properties .
Properties
CAS No. |
63147-18-2 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2R)-2-(furan-3-yl)-5-[2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)ethyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C20H24O4/c1-13-10-16(21)11-20(2,3)17(13)6-4-14-5-7-18(24-19(14)22)15-8-9-23-12-15/h5,8-10,12,17-18H,4,6-7,11H2,1-3H3/t17?,18-/m1/s1 |
InChI Key |
JVCOVRPXVQTCSZ-QRWMCTBCSA-N |
Isomeric SMILES |
CC1=CC(=O)CC(C1CCC2=CC[C@@H](OC2=O)C3=COC=C3)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1CCC2=CCC(OC2=O)C3=COC=C3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hebeclinolide involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Hebeclinolide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Hebeclinolide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hebeclinolide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Structural and Functional Comparisons
This compound vs. Dendroidinic Acid: Both are labdane diterpenes isolated from Asteraceae plants. this compound likely contains oxygenated functional groups (e.g., lactone), whereas dendroidinic acid features a carboxylic acid moiety . Dendroidinic acid has demonstrated antimicrobial activity, while this compound’s bioactivity remains understudied but is hypothesized to align with traditional uses of its source plants .
This compound vs. Jhanol Derivatives: Jhanol and its derivatives (e.g., jhanol acetate, jhanidiol) are labdane oxides with epoxide and acetylated groups, unlike this compound’s unmodified core . Jhanol derivatives exhibit cardioactive properties, such as blood pressure lowering, highlighting the pharmacological diversity within labdane diterpenes .
This compound vs. 4-Epiisocommunic Acid: Both are methyl ester derivatives of labdane diterpenes. 4-Epiisocommunic acid has documented antifungal effects, suggesting this compound may also harbor similar bioactivity pending further investigation .
Key Research Findings
- Biosynthetic Pathways: Labdane diterpenes like this compound are synthesized via the mevalonate pathway, with cyclization of geranylgeranyl pyrophosphate (GGPP) forming the characteristic bicyclic structure .
- This suggests this compound warrants further exploration for similar applications.
- Structural Nuances : Functional group variations (e.g., carboxylic acid in dendroidinic acid vs. esters in 4-epiisocommunic acid) significantly influence solubility, bioavailability, and target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
